5-(2-methoxyethyl)-1H-imidazole
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Overview
Description
5-(2-Methoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the 2-methoxyethyl group at the 5-position of the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-1H-imidazole typically involves the alkylation of imidazole with 2-methoxyethyl halides under basic conditions. A common method includes the reaction of imidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms at positions 2 and 4 can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
5-(2-Methoxyethyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of a 2-methoxyethyl group.
2-Methylimidazole: Methyl group at the 2-position instead of the 5-position.
4-Methylimidazole: Methyl group at the 4-position instead of the 5-position.
Uniqueness
The presence of the 2-methoxyethyl group at the 5-position of the imidazole ring distinguishes 5-(2-methoxyethyl)-1H-imidazole from other imidazole derivatives. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1H-imidazole |
InChI |
InChI=1S/C6H10N2O/c1-9-3-2-6-4-7-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
MUTOVUILAXFBEM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CN=CN1 |
Origin of Product |
United States |
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